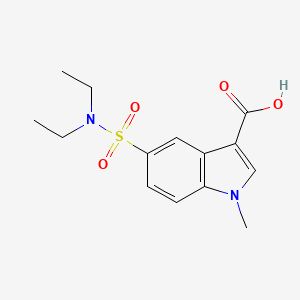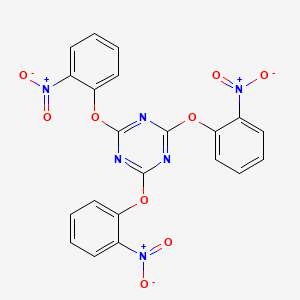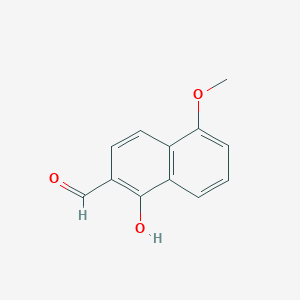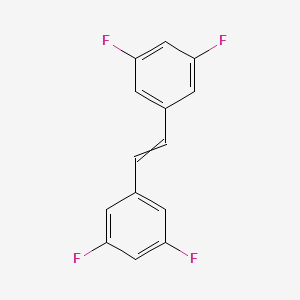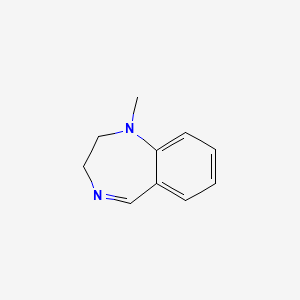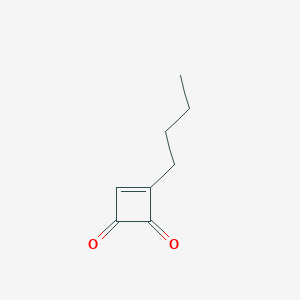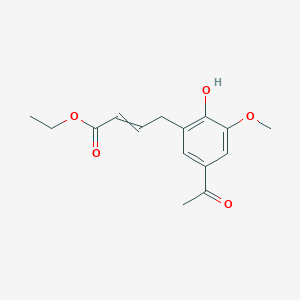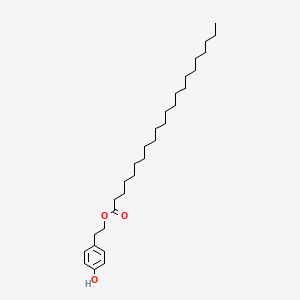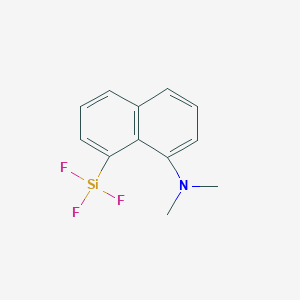
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine typically involves the reaction of 8-bromo-1-naphthylamine with dimethylamine and a trifluorosilylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Applications De Recherche Scientifique
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of naphthalene derivatives with biological molecules.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the trifluorosilyl group, resulting in different chemical properties.
1,8-Bis(dimethylamino)naphthalene: Contains two dimethylamino groups and is known for its high basicity.
Uniqueness
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.
Propriétés
Numéro CAS |
121497-40-3 |
|---|---|
Formule moléculaire |
C12H12F3NSi |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N,N-dimethyl-8-trifluorosilylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12F3NSi/c1-16(2)10-7-3-5-9-6-4-8-11(12(9)10)17(13,14)15/h3-8H,1-2H3 |
Clé InChI |
OECBXBHTDCJSTG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


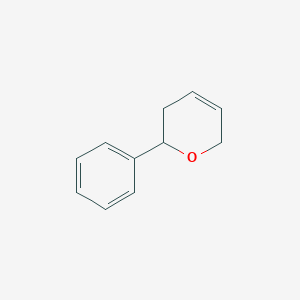
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
